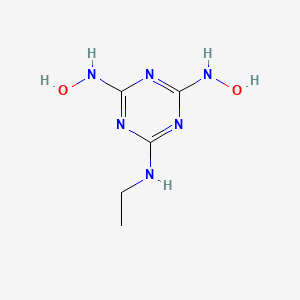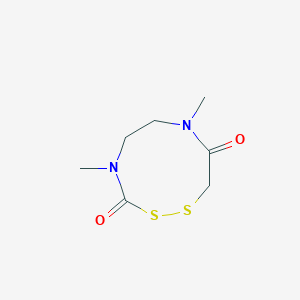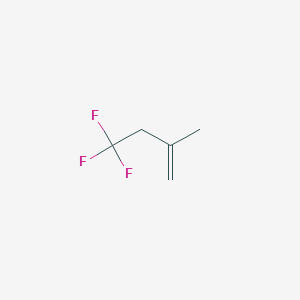
4,4,4-Trifluoro-2-methyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-methyl-1-butene is an organic compound with the molecular formula C5H7F3 It is a partially fluorinated alkene, characterized by the presence of three fluorine atoms attached to the terminal carbon of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluoro-2-methyl-1-butene is typically synthesized through the selective dehydrochlorination of 3-chloro-1,1,1-trifluoro-3-methylbutane. This reaction is carried out in the presence of a suitable base, such as sodium hydroxide (NaOH) or magnesium oxide (MgO), at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective removal of the chlorine atom, resulting in the formation of the desired alkene.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale dehydrochlorination processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production of the compound. The process may also involve purification steps to remove any by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Alkanes: Resulting from reduction reactions.
Substituted Alkenes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-1-butene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the development of fluorinated biomolecules, which are of interest in medicinal chemistry.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-methyl-1-butene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms significantly influences its reactivity and interactions. For example, the electron-withdrawing nature of fluorine can stabilize negative charges, making the compound more reactive towards nucleophiles. Additionally, the compound can participate in various catalytic cycles, enhancing its utility in synthetic chemistry .
Comparison with Similar Compounds
4,4,4-Trifluoro-2-methyl-1-butanol: A related compound with a hydroxyl group instead of the double bond.
4-Bromo-1,1,2-trifluoro-1-butene: Another fluorinated alkene with a bromine atom.
4,4,4-Trifluoro-2-butanone: A ketone derivative with similar fluorination.
Uniqueness: 4,4,4-Trifluoro-2-methyl-1-butene stands out due to its specific combination of fluorine atoms and an alkene functional group. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c1-4(2)3-5(6,7)8/h1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPNCDCMMNBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566555 |
Source


|
| Record name | 4,4,4-Trifluoro-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138835-37-7 |
Source


|
| Record name | 4,4,4-Trifluoro-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
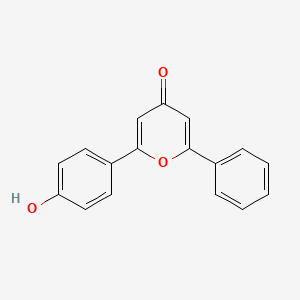
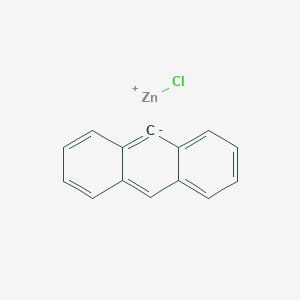
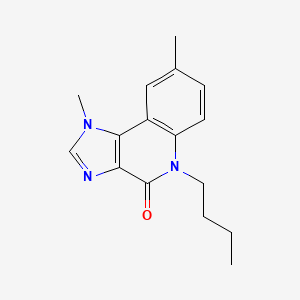
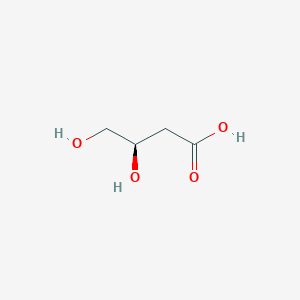
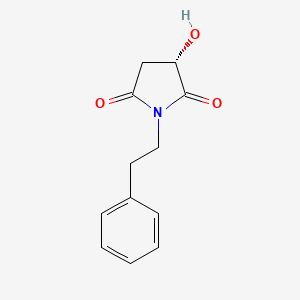
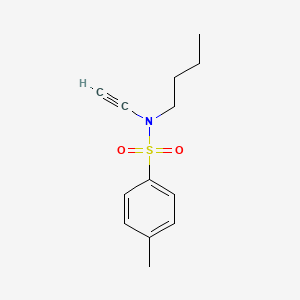

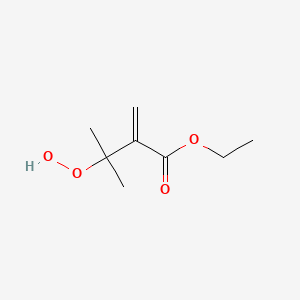
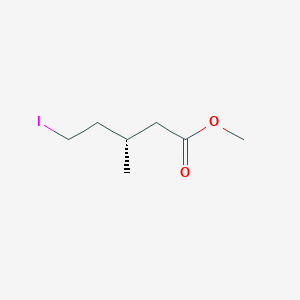
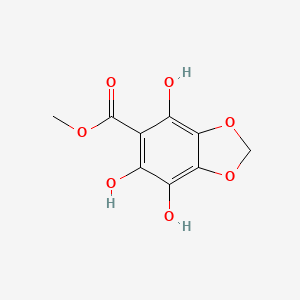
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
